2,5-Dimethyl-1,4-dithiane-2,5-diol
Overview
Description
Synthesis Analysis
The synthesis of 2,5-Dimethyl-1,4-dithiane-2,5-diol, referred to as 1,4-DTD, can involve versatile and efficient methods in synthetic chemistry. 1,4-DTD is described as a stable dimer of α-mercapto acetaldehyde and has been characterized for its dual functionality in its chemical structure, possessing both electrophilic and nucleophilic groups. This duality allows its use as a synthon in the synthesis of various sulfur-containing heterocycles, demonstrating its versatility in heterocyclic chemistry applications (I. Luna et al., 2018).
Molecular Structure Analysis
The conformational behavior of 2,5-Dimethyl-1,4-dithiane-2,5-diol has been studied using computational methods, revealing insights into its stereoelectronic effects and molecular reactivity. Studies using DFT and NBO analysis have indicated that the stereoelectronic effects favor the most stable conformations of the compound, impacting its conformational properties. These analyses also provide a molecular orbital explanation for the correlation between the linear combinations of natural bond orbitals in the highest occupied molecular orbitals (HOMOs), lowest unoccupied molecular orbitals (LUMOs), and the molecular reactivity parameters (Elmira Danaie et al., 2020).
Chemical Reactions and Properties
2,5-Dimethyl-1,4-dithiane-2,5-diol serves as a versatile synthon for constructing sulfur-containing heterocycles. Its unique structure, featuring both electrophilic and nucleophilic centers, permits its use in a wide range of synthetic applications, including Gewald reactions and various other heterocyclic reactions. This enables the synthesis of several functionalized sulfur-containing heterocycles like thiazolidines, oxathiazinoles, and thiazoles, which are significant in various bioactive compounds synthesis, including antiretroviral drugs like lamivudine (I. Luna et al., 2018).
Physical Properties Analysis
The study of 2,5-Dimethyl-1,4-dithiane-2,5-diol's physical properties primarily revolves around its conformational stability and behavior under various conditions. Computational studies provide insights into the most stable conformations and the factors influencing these stability preferences, such as stereoelectronic effects and thermodynamic parameters. These studies contribute to a deeper understanding of the compound's physical behavior and its potential reactivity in various chemical reactions (Elmira Danaie et al., 2020).
Chemical Properties Analysis
The chemical properties of 2,5-Dimethyl-1,4-dithiane-2,5-diol are closely linked to its molecular structure and the resultant conformational behaviors. The compound's ability to act as a synthon for sulfur-containing heterocycles stems from its unique chemical properties, including the presence of electrophilic and nucleophilic sites within its structure. These properties are crucial for its applications in synthetic heterocycle procedures and the synthesis of bioactive compounds, showcasing its utility in organic and medicinal chemistry (I. Luna et al., 2018).
Scientific Research Applications
1. Computational Chemistry
- Application : The conformational behaviors of 2,5-dimethyl-1,4-dithiane-2,5-diol were investigated using computational methods .
- Method : The structures and structural parameters of the molecules were optimized using B3LYP and M06-2X methods . The roles and contributions of the effective factors in the conformational properties were assessed using these methods and NBO interpretations .
- Results : The results showed that the stereoelectronic effects were in favor of the most stable conformations . There is a direct relationship between the stereoelectronic effects, molecular reactivity, and thermodynamic parameters .
2. Synthesis of Thiophene Derivatives
- Application : 2,5-Dimethyl-1,4-dithiane-2,5-diol is used in the synthesis of thiophene derivatives .
- Method : The synthesis involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .
- Results : Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
3. Synthesis of Aliphatic Polyesters
- Application : 2,5-Dimethyl-1,4-dithiane-2,5-diol is used as a monomer in the synthesis of aliphatic polyesters .
- Method : The synthesis involves the use of 2,5-Dimethyl-1,4-dithiane-2,5-diol as a versatile monomer .
- Results : The synthesized polyesters have potential applications in biomedical fields .
4. Synthesis of Sulfur-containing Heterocycles
- Application : 2,5-Dimethyl-1,4-dithiane-2,5-diol is used in the synthesis of sulfur-containing heterocycles .
- Method : The synthesis involves the use of 2,5-Dimethyl-1,4-dithiane-2,5-diol as a versatile synthon .
- Results : The synthesized compounds are functionalized amino-thiophenes, tetrahydro-thiophenes, thiazolidine-2-thiones, 5,6-dihydro-1,4,2-oxathiazin-6-ols, and other related five- and six-membered sulfur-containing heterocycles derivatives .
5. Synthesis of Nitroalkenes
- Application : 2,5-Dimethyl-1,4-dithiane-2,5-diol is used in the synthesis of nitroalkenes .
- Method : The synthesis involves the use of 2,5-Dimethyl-1,4-dithiane-2,5-diol as a synthon for incorporating a thiol group to in situ generated nitroalkenes .
- Results : The synthesized nitroalkenes are used in the synthesis of substituted tetrahydrothiophene derivatives and 2-amino-3-(arylsulfonyl)thiophenes, which are potential antiviral and antitumor agents .
6. Synthesis of Sulfur-containing Heterocycles
- Application : 2,5-Dimethyl-1,4-dithiane-2,5-diol is used in the synthesis of sulfur-containing heterocycles .
- Method : The synthesis involves the use of 2,5-Dimethyl-1,4-dithiane-2,5-diol as a versatile synthon .
- Results : The synthesized compounds are functionalized amino-thiophenes, tetrahydro-thiophenes, thiazolidine-2-thiones, 5,6-dihydro-1,4,2-oxathiazin-6-ols, and other related five- and six-membered sulfur-containing heterocycles derivatives .
7. Synthesis of Optical Material
- Application : 2,5-Dimethyl-1,4-dithiane-2,5-diol is used in synthesizing optical material with high refractive index .
- Method : The synthesis involves the use of 2,5-Dimethyl-1,4-dithiane-2,5-diol as a versatile monomer .
- Results : The synthesized optical materials have wide applications .
8. Synthesis of Biocontrol Agent
- Application : 2,5-Dimethyl-1,4-dithiane-2,5-diol is used as a biocontrol agent against plant pathogens .
- Method : The synthesis involves the use of 2,5-Dimethyl-1,4-dithiane-2,5-diol as a versatile monomer .
- Results : The synthesized biocontrol agents have been used as a source of sulfur for Mycobacterium phlei GTIS10 for microbial desulphurization .
Safety And Hazards
Future Directions
The utility of 1,4-dithiane-2,5-diol as a source for the in situ generation of 2-mercaptoacetaldehyde, a versatile two-carbon synthon featuring both electrophilic and nucleophilic reaction centers, has been widely utilized as an attractive platform for the preparation of sulfur-containing molecules . The chemistry involved, mainly focusing on its applications to the construction of sulfur-containing heterocyclic compounds including the thiophene and 1,3-thiazole families and other different sulfur–nitrogen and sulfur–oxygen heterocycles, continues to be a pillar of organic synthesis as a result of their broad application in organic and medicinal chemistry .
properties
IUPAC Name |
2,5-dimethyl-1,4-dithiane-2,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S2/c1-5(7)3-10-6(2,8)4-9-5/h7-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKIYYMFGJBOTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC(CS1)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047683 | |
Record name | 2,5-Dimethyl-1,4-dithiane-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
white crystalline solid | |
Record name | 2,5-Dimethyl-2,5-dihydroxy-1,4-dithiane | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/683/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
326.00 to 327.00 °C. @ 760.00 mm Hg | |
Record name | 2,5-Dimethyl-1,4-dithiane-2,5-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033556 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, slightly soluble in water; soluble in alcohol | |
Record name | 2,5-Dimethyl-1,4-dithiane-2,5-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033556 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2,5-Dimethyl-2,5-dihydroxy-1,4-dithiane | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/683/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2,5-Dimethyl-1,4-dithiane-2,5-diol | |
CAS RN |
55704-78-4 | |
Record name | 2,5-Dihydroxy-2,5-dimethyl-1,4-dithiane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55704-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,5-Dimethyl-2,5-dihydroxy-1,4-dithiane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055704784 | |
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Record name | 55704-78-4 | |
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Record name | 1,4-Dithiane-2,5-diol, 2,5-dimethyl- | |
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Record name | 2,5-Dimethyl-1,4-dithiane-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethyl-1,4-dithiane-2,5-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.319 | |
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Record name | 2,5-DIMETHYL-2,5-DIHYDROXY-1,4-DITHIANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N99176196Z | |
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Record name | 2,5-Dimethyl-1,4-dithiane-2,5-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033556 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
81.00 to 83.00 °C. @ 760.00 mm Hg | |
Record name | 2,5-Dimethyl-1,4-dithiane-2,5-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033556 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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